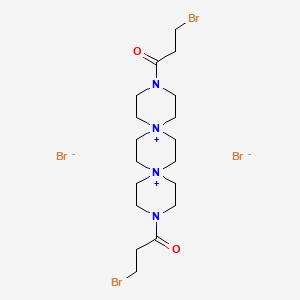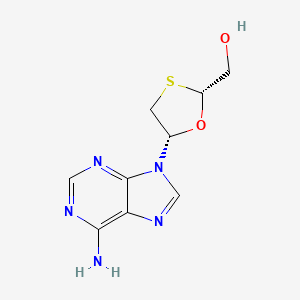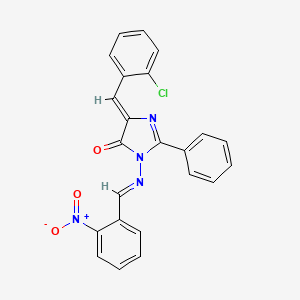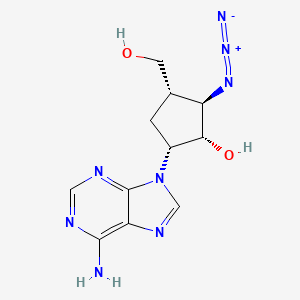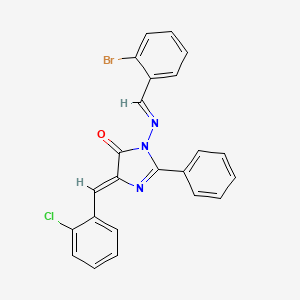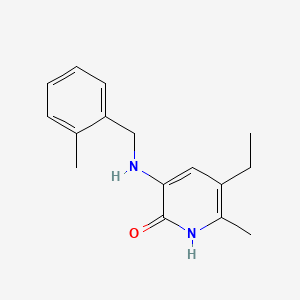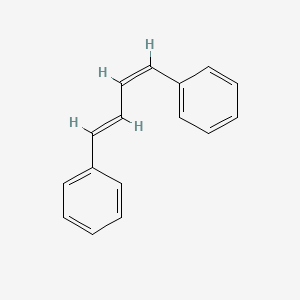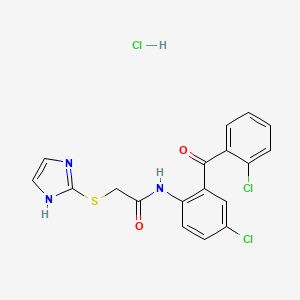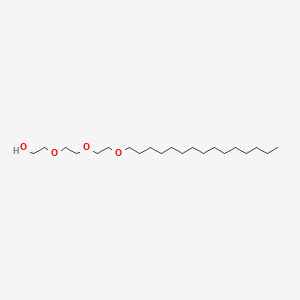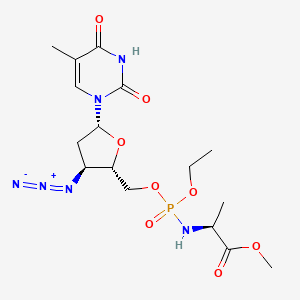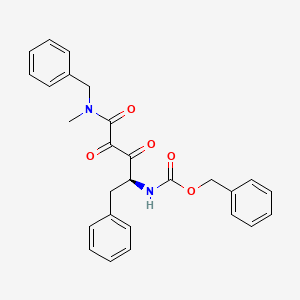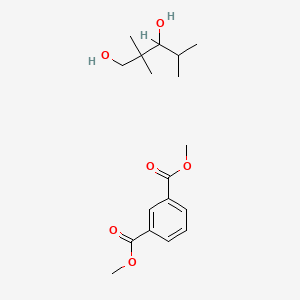
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines the structural features of dimethyl benzene-1,3-dicarboxylate and 2,2,4-trimethylpentane-1,3-diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol typically involves esterification and condensation reactions. The esterification of benzene-1,3-dicarboxylic acid with methanol produces dimethyl benzene-1,3-dicarboxylate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions.
The 2,2,4-trimethylpentane-1,3-diol can be synthesized through the aldol condensation of acetone and isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base such as sodium hydroxide for the aldol condensation and a metal catalyst like palladium for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The esterification and condensation reactions are optimized for large-scale production, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzene-1,3-dicarboxylic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of high-performance materials.
Chemistry: Serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the production of coatings, adhesives, and plasticizers, enhancing the properties of industrial products.
作用機序
The mechanism of action of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. The compound’s diol moiety can form hydrogen bonds with proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Similar in structure but differs in the position of the ester groups on the benzene ring.
Ethylene glycol: Shares the diol functionality but lacks the aromatic ester component.
Isophthalic acid: Contains the benzene-1,3-dicarboxylate structure but without the esterification.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of aromatic ester and aliphatic diol functionalities, providing a versatile platform for chemical modifications and applications in diverse fields.
特性
CAS番号 |
65072-12-0 |
|---|---|
分子式 |
C18H28O6 |
分子量 |
340.4 g/mol |
IUPAC名 |
dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C8H18O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-6(2)7(10)8(3,4)5-9/h3-6H,1-2H3;6-7,9-10H,5H2,1-4H3 |
InChIキー |
ARFFQIAZXGCLDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)(C)CO)O.COC(=O)C1=CC(=CC=C1)C(=O)OC |
関連するCAS |
65072-12-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


